molecular formula C7H6ClN3 B13329339 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine

6-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13329339
M. Wt: 167.59 g/mol
InChI Key: GRGXJSTYASTOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H6ClN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, with mechanisms involving enzyme inhibition and interaction with various cellular targets. The following sections provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. It can bind to enzymes and receptors that play crucial roles in cellular processes such as proliferation and apoptosis. For instance, studies have indicated that pyrazolo[1,5-a]pyrimidines, structurally related to this compound, act as potent inhibitors of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis .

Structure-Activity Relationships (SAR)

The SAR studies on pyrazolo derivatives reveal that modifications at specific positions significantly influence their biological potency. For this compound:

  • Substituents : The presence of chlorine and methyl groups enhances its anticancer activity.
  • Positioning : Variations at the 7-position (e.g., introduction of different aryl groups) have been shown to affect the compound's efficacy against cancer cell lines .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound through in vitro assays. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
This compoundMDA-MB-23110Cell cycle arrest

The results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies

  • Combination Therapy : A study investigated the synergistic effects of combining this compound with doxorubicin. The combination showed enhanced cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells characterized by a Claudin-low subtype .
  • Enzymatic Inhibition : Inhibition assays demonstrated that this compound could effectively inhibit key kinases involved in tumor growth. The inhibition profile suggests potential applications in targeted cancer therapies .

Pharmacological Effects

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Related pyrazole compounds have demonstrated broad-spectrum antimicrobial effects against various pathogens .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c1-5-2-6-3-9-7(8)4-11(6)10-5/h2-4H,1H3

InChI Key

GRGXJSTYASTOKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=CC2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.